エチルコカイン

概要

説明

Ecgonine methyl ester is a prominent tropane alkaloid found in coca leaves. It is a primary metabolite of cocaine, formed by the hydrolysis of the ester group positioned opposite the nitrogen atom in the cocaine molecule . This compound is also found as a minor alkaloid in the roots of various Datura species, such as Datura stramonium and Datura innoxia .

科学的研究の応用

Ecgonine methyl ester has several scientific research applications:

作用機序

- Ecgonine methyl ester (EME) is a prominent tropane alkaloid found in coca leaves . It serves as a metabolite of cocaine and may even act as a precursor for cocaine synthesis.

- EME arises from the hydrolysis of cocaine, specifically by breaking down the ester group positioned opposite the nitrogen atom in the cocaine molecule .

- EME’s impact on biochemical pathways remains an area of ongoing research. It is the last step before cocaine biosynthesis in coca plants, facilitated by a BAHD acyltransferase .

- Its impact on cognition has been studied, showing potential beneficial effects in animal models . However, more research is needed to understand its precise cellular effects.

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化学分析

Biochemical Properties

Ecgonine methyl ester plays a significant role in biochemical reactions, particularly in the metabolism of cocaine. It is formed by the hydrolysis of the ester group positioned opposite the nitrogen atom in the cocaine molecule . The compound interacts with various enzymes, including carboxylesterases, which catalyze its formation from cocaine . Additionally, ecgonine methyl ester has been shown to inhibit sodium channels, although this effect is only observed at very high dosages .

Cellular Effects

Ecgonine methyl ester has been studied for its effects on various cell types and cellular processes. It has been found to have a beneficial effect on cognition, particularly in scopolamine-impaired and aged rats . This suggests that ecgonine methyl ester may interact with acetylcholine receptors, influencing cell signaling pathways and potentially improving cognitive function. It should be noted that the compound’s inhibition of sodium channels at high dosages could impact cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of ecgonine methyl ester involves its interaction with acetylcholine receptors. In the presence of an agonist, inhibitors binding to a novel regulatory site on nicotinic acetylcholine receptors can change the ion channel equilibrium from the open-channel form towards the closed form . Ecgonine methyl ester is predicted to displace these inhibitors without affecting receptor function per se, thereby alleviating the inhibition and potentially enhancing cognitive function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ecgonine methyl ester have been observed to change over time. A single dose of the compound can reverse scopolamine-induced cognitive impairment, indicating its involvement with acetylcholine receptors . Longer-term treatment with ecgonine methyl ester has been shown to improve cognition in aged rats, with enhanced learning rates observed in the absence of an exogenous cognition-impairing compound . The compound’s stability and degradation in biological samples have also been studied, with findings indicating that it is stable at -20°C for extended periods .

Dosage Effects in Animal Models

The effects of ecgonine methyl ester vary with different dosages in animal models. Studies have shown that the compound can improve cognition and protect against cocaine lethality at certain dosages . At very high dosages, ecgonine methyl ester can inhibit sodium channels, which may lead to adverse effects . Additionally, the compound has been found to reverse thigmotaxis, a behavior believed to indicate anxiety, in aged rats .

Metabolic Pathways

Ecgonine methyl ester is involved in the metabolic pathways of cocaine. It is formed by the enzymatic hydrolysis of cocaine, catalyzed by carboxylesterases . The compound is further metabolized in the liver and plasma, with its half-life ranging from 3 to 8 hours . The metabolic pathways of ecgonine methyl ester also involve its conversion to benzoylecgonine, another major metabolite of cocaine .

Transport and Distribution

Ecgonine methyl ester is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed into the blood when administered, and its distribution is influenced by its interaction with plasma and liver cholinesterases and carboxylesterases . The compound’s localization and accumulation within tissues are also affected by these interactions .

Subcellular Localization

The subcellular localization of ecgonine methyl ester is influenced by its interactions with specific biomolecules. The compound is known to interact with acetylcholine receptors, which are located on the cell membrane . This interaction allows ecgonine methyl ester to influence cellular signaling pathways and potentially enhance cognitive function . Additionally, the compound’s stability and activity within cells are affected by its localization and interactions with other biomolecules .

準備方法

Synthetic Routes and Reaction Conditions

Ecgonine methyl ester can be synthesized through the esterification of ecgonine. The reaction typically involves the use of methanol and an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of ecgonine to ecgonine methyl ester.

Industrial Production Methods

In industrial settings, the production of ecgonine methyl ester involves the extraction of coca leaves followed by hydrolysis and esterification processes. The extracted coca leaves are first subjected to hydrolysis to obtain ecgonine, which is then esterified using methanol and an acid catalyst to produce ecgonine methyl ester .

化学反応の分析

Types of Reactions

Ecgonine methyl ester undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form ecgonine using reducing agents like lithium aluminum hydride.

Substitution: Ecgonine methyl ester can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Ecgonone methyl ester.

Reduction: Ecgonine.

Substitution: Various substituted ecgonine derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

Ecgonine: The parent compound of ecgonine methyl ester, which lacks the ester group.

Benzoylecgonine: Another major metabolite of cocaine, formed by the hydrolysis of the benzoyl ester group.

Cocaethylene: A compound formed when cocaine is consumed with alcohol.

Uniqueness

Ecgonine methyl ester is unique in its ability to enhance cognitive function and protect against cocaine lethality, which is not observed with other similar compounds . Its interaction with nicotinic acetylcholine receptors also sets it apart from other metabolites of cocaine .

生物活性

Ecgonine methyl ester (EME), also known as methyl ecgonine, is a significant metabolite of cocaine, belonging to the class of tropane alkaloids. This compound has garnered attention due to its biological activity and implications in pharmacology and toxicology. This article delves into the biological activity of EME, summarizing research findings, case studies, and relevant data.

Ecgonine methyl ester is derived from cocaine through enzymatic hydrolysis, primarily by the enzyme cholinesterase. It retains the methyl ester functionality of cocaine, making it a key player in understanding cocaine metabolism. EME is found in various biological matrices, including urine, where it serves as a marker for cocaine use.

Key Metabolic Pathways

- Conversion : Cocaine → Ecgonine Methyl Ester (via cholinesterase)

- Elimination Half-Life : Approximately 4.2 hours in urine .

Urinary Excretion Studies

Research indicates that EME accounts for 26% to 60% of the total cocaine dose excreted in urine. It has been shown to have a shorter elimination half-life compared to benzoylecgonine (BZE), another major metabolite of cocaine .

Table 1: Comparison of Metabolites in Urine

| Metabolite | Percentage of Cocaine Dose | Elimination Half-Life (hours) |

|---|---|---|

| Ecgonine Methyl Ester | 26% - 60% | 4.2 |

| Benzoylecgonine | ~40% | 5.1 |

Protective Effects Against Cocaine Toxicity

A notable study found that pretreatment with EME significantly increased survival rates in mice subjected to lethal doses of cocaine. In a controlled experiment, survival rates were markedly higher in the EME group compared to controls (9/40 vs. 2/40) . This suggests that EME may exert protective effects against the neurotoxic effects of cocaine.

Postmortem Analysis

In postmortem studies, EME levels were analyzed alongside cocaine concentrations to estimate blood levels at the time of death. A strong correlation was observed between EME concentrations and predicted cocaine levels, indicating its utility in forensic toxicology .

Cerebral Effects

Research involving neonatal sheep demonstrated that EME causes cerebral vasodilation, which may contribute to some of the vascular effects associated with cocaine use. The study measured cerebral oxygen transport and extraction before and after EME administration, noting no significant adverse behavioral effects .

特性

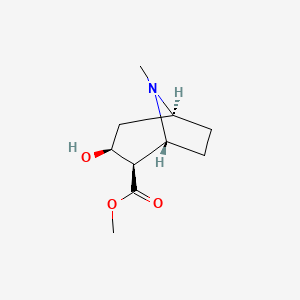

IUPAC Name |

methyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3/t6-,7+,8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQNNBXHAYSQRY-UYXSQOIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891435 | |

| Record name | Ecgonine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7143-09-1 | |

| Record name | (-)-Ecgonine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7143-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ecgonine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007143091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylecgonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ecgonine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECGONINE METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y35FJB3QBJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。